
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
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Overview
Description
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is a chiral compound with a benzofuran moiety attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Attachment of the Propanol Group: The benzofuran ring is then functionalized to introduce the propanol group. This can be done using Grignard reagents or other organometallic compounds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), or sulfonating agents (SO3) under controlled temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(1,3-Dihydro-2-benzofuran-1-yl)ethanol: A structurally similar compound with an ethanol group instead of a propanol group.
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid: A compound with an acetic acid group attached to the benzofuran ring.
Uniqueness
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of both a benzofuran ring and a propanol group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPVXJOUFQUBGS-RZZZFEHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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